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For Researchers, Scientists, and Drug Development Professionals

Introduction
Chrysin 6-C-glucoside is a naturally occurring flavone C-glycoside, a class of compounds

noted for their significant biological activities and increased stability and bioavailability

compared to their O-glycoside counterparts. As a derivative of chrysin, a well-studied flavonoid

with a range of pharmacological properties, chrysin 6-C-glucoside is of considerable interest

in the fields of medicinal chemistry and drug development. Accurate and detailed spectroscopic

data are paramount for the unambiguous identification, characterization, and quantitative

analysis of this compound. This technical guide provides a consolidated overview of the

available spectroscopic data for chrysin 6-C-glucoside, along with detailed experimental

protocols relevant to its analysis.

Data Presentation
The following tables summarize the key spectroscopic data for chrysin 6-C-glucoside,

facilitating easy reference and comparison.

Table 1: UV-Vis Spectroscopic Data
Solvent λmax (nm) Reference

Methanol 270, 315 [1]
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Table 2: Mass Spectrometry Data
Ionization Mode [M-H]⁻ (m/z)

Key Fragment Ions
(m/z)

Reference

ESI⁻ 415 385, 355, 325, 295 [1]

Note: The fragmentation pattern is characteristic of C-glycosyl flavonoids, involving cleavages

within the glucose moiety.[1]

Table 3: ¹H NMR Spectroscopic Data (Comparative)
A complete, assigned ¹H NMR dataset for chrysin 6-C-glucoside is not readily available in the

reviewed literature. However, a comparative analysis of the ¹H NMR spectra of chrysin and

chrysin 6-C-β-D-glucoside reveals key differences indicative of the C-glucosylation at the 6-

position. The introduction of the glucose moiety at C-6 leads to the disappearance of the H-6

proton signal and the appearance of characteristic sugar proton signals.

Proton Chrysin (δ, ppm)
Chrysin 6-C-β-D-glucoside
(δ, ppm)

H-3 Present Present

H-8 Present Present

H-2', H-6' Present Present

H-3', H-4', H-5' Present Present

H-6 Present Absent

Anomeric (H-1'') Absent Present

Sugar Protons Absent Present

Table 4: ¹³C NMR Spectroscopic Data
A complete, assigned ¹³C NMR dataset for chrysin 6-C-glucoside is not readily available in

the reviewed literature. The presence of the glucose unit at the C-6 position would be

confirmed by the appearance of characteristic carbon signals for the sugar moiety and a
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downfield shift of the C-6 signal in the chrysin backbone, along with shifts in the adjacent

carbons (C-5 and C-7).

Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the

spectroscopic analysis of chrysin 6-C-glucoside.

Isolation and Purification
A general procedure for the isolation of flavonoid C-glycosides from plant material involves the

following steps:

Extraction: The dried and powdered plant material is extracted with a suitable solvent,

typically methanol or ethanol, using techniques such as maceration, Soxhlet extraction, or

ultrasound-assisted extraction.

Fractionation: The crude extract is then partitioned between immiscible solvents of

increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate

compounds based on their polarity. Flavonoid glycosides are typically enriched in the more

polar fractions (ethyl acetate and n-butanol).

Chromatography: The enriched fraction is subjected to various chromatographic techniques

for further purification.

Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as stationary

phases. Elution is performed with a gradient of solvents, such as chloroform-methanol or

methanol-water mixtures.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final

step to obtain the pure compound. A C18 column is typically used with a mobile phase

consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g.,

formic acid or acetic acid) to improve peak shape.

UV-Vis Spectroscopy
Sample Preparation: A dilute solution of the purified chrysin 6-C-glucoside is prepared in a

spectroscopic grade solvent, typically methanol.
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Analysis: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a

double-beam UV-Vis spectrophotometer. The solvent used for sample preparation is used as

a blank.

Data Interpretation: The absorption maxima (λmax) are determined from the spectrum.

Flavones typically exhibit two major absorption bands: Band I (cinnamoyl system) in the

range of 300-380 nm and Band II (benzoyl system) in the range of 240-280 nm.

Mass Spectrometry (MS)
Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g.,

methanol) and introduced into the mass spectrometer, typically via direct infusion or coupled

with a liquid chromatography system (LC-MS).

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for

flavonoids, and it can be operated in both positive and negative ion modes.

Analysis:

Full Scan MS: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is

determined to confirm the molecular weight of the compound.

Tandem MS (MS/MS): The molecular ion is fragmented, and the fragmentation pattern is

analyzed to obtain structural information. For C-glycosyl flavonoids, characteristic losses

from the sugar moiety are observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated

solvent (e.g., DMSO-d₆, CD₃OD). Tetramethylsilane (TMS) is typically used as an internal

standard.

Analysis: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR: Provides information about the number, environment, and connectivity of

protons.
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¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the complete and

unambiguous assignment of all proton and carbon signals and for determining the

connectivity within the molecule, including the attachment point of the glucose moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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